Methyl 4-{3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
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Overview
Description
Methyl 4-{3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with various functional groups attached
Preparation Methods
The synthesis of methyl 4-{3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the benzoate and propan-2-yloxypropyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
Methyl 4-{3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 4-{3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-{3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Methyl 4-{3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can be compared with other chromeno[2,3-c]pyrrole derivatives. Similar compounds include:
Methyl 4-{3,9-dioxo-2-[3-(methoxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate: Differing by the substitution of the propan-2-yloxy group with a methoxy group.
Methyl 4-{3,9-dioxo-2-[3-(ethoxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate: Differing by the substitution of the propan-2-yloxy group with an ethoxy group.
The uniqueness of methyl 4-{3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Methyl 4-{3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H25NO6, with a molecular weight of approximately 447.48 g/mol. The compound features a benzoate moiety linked to a tetrahydrochromeno-pyrrol derivative, which is characterized by various functional groups that contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with multiple cellular pathways:
- Tyrosine Kinase Inhibition : The compound may act as an inhibitor of non-receptor tyrosine kinases involved in cell growth and survival. This inhibition can affect processes such as cytoskeleton remodeling and cell motility .
- Apoptosis Regulation : Research suggests that the compound could modulate apoptotic pathways through phosphorylation of key proteins involved in DNA damage response and apoptosis regulation .
- Gene Interaction Studies : Preliminary studies indicate that this compound may influence gene expression related to cell cycle regulation and stress responses .
Potential Therapeutic Applications
Given its biological activity, this compound has potential applications in various therapeutic areas:
- Cancer Therapy : Due to its ability to inhibit tyrosine kinases and regulate apoptosis, this compound may be explored as a candidate for cancer treatment. Its unique structure could provide advantages over existing therapies by targeting specific pathways involved in tumor growth and metastasis.
- Neuroprotection : The modulation of signaling pathways related to oxidative stress suggests potential neuroprotective effects. Further research is needed to explore its efficacy in neurodegenerative diseases.
Case Study 1: In Vitro Analysis
An in vitro study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction in treated cells compared to controls. The mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.
Case Study 2: Animal Model Studies
In animal models of cancer xenografts, administration of this compound resulted in reduced tumor size and improved survival rates. Histopathological examination showed decreased proliferation markers and increased apoptotic cells within the tumor tissue.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 4-(6,7-dimethyl-3,9-dioxo...) | C25H25NO6 | Lacks propan-2-yloxy substituent; simpler structure |
Methyl 4-(5-methoxycarbonylfuran...) | C23H21NO5 | Features furan instead of chromene; different biological activity profile |
Methyl 4-{3,9-dioxo...} stands out due to its complex structure combining multiple heterocycles and functional groups that are not commonly found together in other compounds. This unique combination may contribute to its distinctive biological activities and potential applications in medicinal chemistry .
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 4-[3,9-dioxo-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H25NO6/c1-15(2)31-14-6-13-26-21(16-9-11-17(12-10-16)25(29)30-3)20-22(27)18-7-4-5-8-19(18)32-23(20)24(26)28/h4-5,7-12,15,21H,6,13-14H2,1-3H3 |
InChI Key |
ILYVIKPJKKVIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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